5-methyl-4,4-bis(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-phenylpyrazol-3-one
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Overview
Description
5-methyl-4,4-bis(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-phenylpyrazol-3-one is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4,4-bis(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-phenylpyrazol-3-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of Pyrazole Rings: The initial step involves the synthesis of the pyrazole rings. This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Coupling Reactions: The pyrazole rings are then coupled with phenyl groups through electrophilic aromatic substitution reactions.
Final Assembly: The final step involves the condensation of the intermediate products to form the target compound. This step often requires specific catalysts and controlled reaction conditions to ensure the correct assembly of the pyrazole rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-methyl-4,4-bis(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-phenylpyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction could produce pyrazole alcohols or amines.
Scientific Research Applications
5-methyl-4,4-bis(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-phenylpyrazol-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-methyl-4,4-bis(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-phenylpyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s multiple pyrazole rings allow it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes or disrupt metal-dependent biological processes.
Comparison with Similar Compounds
Similar Compounds
4,4’-bis(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-phenylpyrazol-3-one: Similar structure but lacks the additional methyl group at the 5-position.
5-methyl-4,4’-bis(3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-phenylpyrazol-3-one: Similar structure but with variations in the substitution pattern on the pyrazole rings.
Uniqueness
The uniqueness of 5-methyl-4,4-bis(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-phenylpyrazol-3-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of multiple pyrazole rings and phenyl groups provides a versatile framework for further functionalization and application in various fields.
Properties
IUPAC Name |
5-methyl-4,4-bis(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N6O3/c1-19-25(27(37)34(31-19)22-13-7-4-8-14-22)30(21(3)33-36(29(30)39)24-17-11-6-12-18-24)26-20(2)32-35(28(26)38)23-15-9-5-10-16-23/h4-18,31-32H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDYOXAYRKBBID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C3(C(=NN(C3=O)C4=CC=CC=C4)C)C5=C(NN(C5=O)C6=CC=CC=C6)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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